molecular formula C8H13BrO2 B13825237 2-bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone

2-bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone

Cat. No.: B13825237
M. Wt: 221.09 g/mol
InChI Key: SKKIXYZPTKTCNX-RNFRBKRXSA-N
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Description

2-Bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone is an organic compound that belongs to the class of bromoketones It is characterized by the presence of a bromine atom and a hydroxy group attached to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone can be achieved through several methods. One common approach involves the bromination of 1-[(1R,3R)-3-hydroxycyclohexyl]ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid . The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran), room temperature or reflux.

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water), room temperature or reflux.

Major Products

    Substitution: Corresponding substituted products (e.g., amines, ethers).

    Reduction: Alcohol derivatives.

    Oxidation: Ketones or carboxylic acids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone involves its reactivity as a bromoketone. The bromine atom and carbonyl group are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile . Additionally, the carbonyl group can undergo reduction or oxidation, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone is unique due to its specific cyclohexyl ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound in the synthesis of specialized organic molecules and in the study of reaction mechanisms .

Properties

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

2-bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone

InChI

InChI=1S/C8H13BrO2/c9-5-8(11)6-2-1-3-7(10)4-6/h6-7,10H,1-5H2/t6-,7-/m1/s1

InChI Key

SKKIXYZPTKTCNX-RNFRBKRXSA-N

Isomeric SMILES

C1C[C@H](C[C@@H](C1)O)C(=O)CBr

Canonical SMILES

C1CC(CC(C1)O)C(=O)CBr

Origin of Product

United States

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